N-(3-Amino-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-Amino-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-amino-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-(3-Amino-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
Target of Action
The primary targets of N-(3-Amino-4-methylphenyl)methanesulfonamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is hypothesized that the compound interacts with its targets through its amino and sulfonamide groups .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be identified. It is likely that the compound’s effects are mediated through multiple pathways, given the complexity of biological systems .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which in turn affects its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Comparison with Similar Compounds
- N-(3-Amino-4-fluorophenyl)methanesulfonamide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
- N-(3-Amino-4-methoxyphenyl)methanesulfonamide
Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFISCMHNBZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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